(NE)-N-[amino-(4-nitrophenyl)-lambda4-sulfanylidene]benzenesulfonamide
Descripción
Propiedades
IUPAC Name |
(NE)-N-[amino-(4-nitrophenyl)-λ4-sulfanylidene]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S2/c13-20(11-8-6-10(7-9-11)15(16)17)14-21(18,19)12-4-2-1-3-5-12/h1-9H,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEYLHKNYVTVAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=S(C2=CC=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=S(\C2=CC=C(C=C2)[N+](=O)[O-])/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (NE)-N-[amino-(4-nitrophenyl)-lambda4-sulfanylidene]benzenesulfonamide is a derivative of benzenesulfonamide, which has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its effects on cardiovascular parameters, potential interactions with biomolecules, and pharmacokinetic properties.
Chemical Structure and Properties
- Chemical Formula: C16H19N3O4S2
- Molecular Weight: 365.47 g/mol
- CAS Number: 64528-69-4
Biological Activity Overview
Research indicates that benzenesulfonamide derivatives exhibit various biological activities, particularly in cardiovascular pharmacology. The specific compound in focus has shown promise in modulating perfusion pressure and coronary resistance.
Case Studies and Experimental Findings
-
Cardiovascular Effects :
- A study evaluated the impact of several benzenesulfonamide derivatives on isolated rat heart models. The results indicated that compounds such as 4-(2-amino-ethyl)-benzenesulfonamide significantly decreased perfusion pressure and coronary resistance compared to controls and other derivatives like 2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide .
- The interaction of these compounds with calcium channels was analyzed using docking simulations, suggesting that they may inhibit calcium channel activity, leading to reduced coronary resistance and altered blood pressure dynamics .
-
Pharmacokinetics :
- The pharmacokinetic parameters of 4-(2-aminoethyl)-benzenesulfonamide were assessed using computational models such as ADMETlab. These studies revealed variations in permeability across different cell types, indicating the potential for varied biological responses depending on the tissue environment .
Data Table: Summary of Biological Activities
| Compound Name | Effect on Perfusion Pressure | Effect on Coronary Resistance | Interaction with Calcium Channels |
|---|---|---|---|
| (NE)-N-[amino-(4-nitrophenyl)-lambda4-sulfanylidene] | Decreased | Decreased | Inhibitory |
| 4-(2-amino-ethyl)-benzenesulfonamide | Significant decrease | Significant decrease | Confirmed |
| 2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide | Moderate decrease | Moderate decrease | Suggested |
The biological activity of (NE)-N-[amino-(4-nitrophenyl)-lambda4-sulfanylidene]benzenesulfonamide may be attributed to its structural characteristics that facilitate interactions with specific biomolecules involved in cardiovascular regulation. The following mechanisms have been proposed based on existing literature:
- Calcium Channel Modulation : The compound appears to interact with calcium channels, leading to vasodilation and reduced cardiac workload.
- Inhibition of Enzymatic Activity : Derivatives of benzenesulfonamide may inhibit enzymes involved in vascular tone regulation, contributing to their effects on blood pressure.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs, their synthesis routes, and biological/physical properties:
Physicochemical Properties
- Solubility : Nitro groups generally reduce aqueous solubility but improve membrane permeability. For example, N-(4-nitrophenyl)benzenesulfonamide is sparingly soluble in water (<1 mg/mL) but highly soluble in DMSO (>50 mg/mL) .
- Thermal Stability : Melting points for nitro-substituted sulfonamides range widely (e.g., CPN melts at 237–239°C, while PPA14 melts at 185°C), influenced by crystallinity and hydrogen-bonding capacity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
